molecular formula C20H20N2O4S B3501463 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one

6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one

Cat. No. B3501463
M. Wt: 384.5 g/mol
InChI Key: SVDXQFQBWNSTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PSC-833 and is a member of the family of compounds known as modulators of P-glycoprotein.

Mechanism of Action

The mechanism of action of 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one involves the inhibition of P-glycoprotein. This protein is located in the cell membrane and acts as an efflux pump, removing drugs from the cell before they can exert their therapeutic effects. By inhibiting the activity of P-glycoprotein, 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one can increase the intracellular concentration of chemotherapy drugs and enhance their effectiveness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one are primarily related to its ability to inhibit P-glycoprotein. This compound has been shown to increase the intracellular concentration of chemotherapy drugs, which can lead to enhanced cytotoxicity and improved treatment outcomes. Additionally, 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one has been shown to have antioxidant properties, which may have additional therapeutic benefits.

Advantages and Limitations for Lab Experiments

The advantages of using 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one in lab experiments include its ability to enhance the effectiveness of chemotherapy drugs and its antioxidant properties. However, there are also some limitations to using this compound. One limitation is that it may have off-target effects on other proteins in the cell membrane, which could lead to unwanted side effects. Additionally, the optimal dosage and administration schedule for 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one have not yet been determined.

Future Directions

There are several potential future directions for research on 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of P-glycoprotein. Additionally, researchers may explore the use of this compound in combination with other chemotherapy drugs to enhance their effectiveness. Another potential direction is the investigation of the antioxidant properties of 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one and its potential use in the treatment of other diseases such as neurodegenerative disorders. Overall, the potential therapeutic applications of 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one make it an exciting area of research with many future directions to explore.

Scientific Research Applications

The primary application of 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one is in the field of cancer research. This compound has been shown to inhibit the activity of P-glycoprotein, which is a protein that is overexpressed in many types of cancer cells. P-glycoprotein is responsible for pumping drugs out of cancer cells, which can lead to drug resistance and treatment failure. By inhibiting the activity of P-glycoprotein, 6-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one can increase the effectiveness of chemotherapy drugs and improve treatment outcomes.

properties

IUPAC Name

6-[4-(2-methylphenyl)piperazin-1-yl]sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-15-4-2-3-5-18(15)21-10-12-22(13-11-21)27(24,25)17-7-8-19-16(14-17)6-9-20(23)26-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDXQFQBWNSTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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